H-Arg-Gln-Arg-Arg-AMC

Description

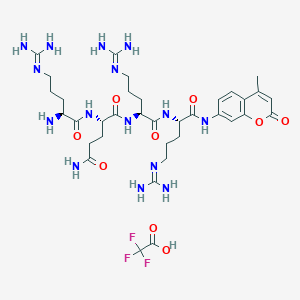

H-Arg-Gln-Arg-Arg-AMC is a fluorogenic tetrapeptide substrate consisting of the sequence arginine-glutamine-arginine-arginine conjugated to 7-amino-4-methylcoumarin (AMC). This compound is widely used in enzymatic assays to study protease activity, particularly for enzymes that cleave after arginine residues. Upon proteolytic cleavage, the AMC group is released, emitting fluorescence proportional to enzyme activity. The compound is commercially available from suppliers such as Gil Biochemical (Shanghai) and is utilized in biochemical research for high-throughput screening and kinetic studies .

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N15O7.C2HF3O2/c1-17-15-26(50)55-24-16-18(8-9-19(17)24)45-28(52)21(6-3-13-43-32(38)39)47-29(53)22(7-4-14-44-33(40)41)48-30(54)23(10-11-25(35)49)46-27(51)20(34)5-2-12-42-31(36)37;3-2(4,5)1(6)7/h8-9,15-16,20-23H,2-7,10-14,34H2,1H3,(H2,35,49)(H,45,52)(H,46,51)(H,47,53)(H,48,54)(H4,36,37,42)(H4,38,39,43)(H4,40,41,44);(H,6,7)/t20-,21-,22-,23-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEWLRIHAMYQJZ-JSEXCYGQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54F3N15O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Gln-Arg-Arg-AMC involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final step involves the attachment of AMC to the peptide chain.

Coupling Reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of H-Arg-Gln-Arg-Arg-AMC follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Arg-Gln-Arg-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond releases AMC, which fluoresces under UV light.

Common Reagents and Conditions

Proteases: Enzymes such as trypsin, chymotrypsin, and thrombin are commonly used to catalyze the hydrolysis.

Buffer Solutions: Reactions are typically carried out in buffer solutions like phosphate-buffered saline (PBS) at physiological pH.

Major Products

The major product of the hydrolysis reaction is 7-amino-4-methylcoumarin (AMC), which emits a fluorescent signal detectable by spectrophotometry.

Scientific Research Applications

H-Arg-Gln-Arg-Arg-AMC is widely used in various fields of scientific research:

Chemistry: Utilized in enzyme kinetics studies to measure the activity of proteases.

Biology: Employed in cell biology to study protease activity in different cellular processes.

Medicine: Used in diagnostic assays to detect protease activity in clinical samples, aiding in the diagnosis of diseases such as cancer and coagulation disorders.

Industry: Applied in the development of pharmaceuticals and in quality control processes in the biotechnology sector.

Mechanism of Action

The mechanism of action of H-Arg-Gln-Arg-Arg-AMC involves the enzymatic cleavage of the peptide bond by proteases. The cleavage releases AMC, which fluoresces upon excitation by UV light. This fluorescence can be quantitatively measured, providing insights into the activity of the protease.

Molecular Targets and Pathways

The primary molecular targets are proteases, which cleave the peptide bond in H-Arg-Gln-Arg-Arg-AMC. The pathways involved include various proteolytic pathways in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

H-Arg-Gln-Arg-Arg-AMC

- Molecular Formula : Likely C₃₀H₅₀N₁₄O₈ (estimated based on similar structures).

- Key Features : Contains a Gln residue at position 2, which introduces a polar side chain, and three arginines with positively charged guanidinium groups. The AMC fluorophore enables real-time detection of enzymatic cleavage.

- Solubility : Expected to be water-soluble due to multiple charged arginine residues.

Arg-Arg-AMC (CAS 263843-55-6)

- Molecular Formula : C₂₂H₃₃N₉O₄ .

- Molecular Weight : 487.56 g/mol .

- LogP : 2.924 (moderate hydrophobicity) .

- Hydrogen Bond Donors/Acceptors: 7 HBD, 7 HBA .

- Key Features : A dipeptide-AMC conjugate optimized for trypsin-like proteases. Simpler structure compared to H-Arg-Gln-Arg-Arg-AMC.

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (CAS 165893-48-1)

- Molecular Formula : C₄₂H₈₆N₂₈O₈ .

- Molecular Weight : 1111.33 g/mol .

- Key Features : A heptapeptide without an AMC group, primarily used as a cell-penetrating peptide or polyarginine scaffold.

Comparison Table

Enzyme Specificity and Functional Differences

- H-Arg-Gln-Arg-Arg-AMC: The Gln residue at position 2 likely targets proteases with specific recognition motifs, such as thrombin or furin, which require a non-arginine residue in the P2 position for substrate selectivity.

- Arg-Arg-AMC : Optimized for trypsin-like proteases that cleave after consecutive arginine residues (e.g., trypsin, plasmin). Its simpler structure allows rapid cleavage but may lack specificity for complex enzymes .

- Its polyarginine sequence facilitates cellular uptake, making it valuable in drug delivery .

Commercial Availability and Use Cases

- H-Arg-Gln-Arg-Arg-AMC : Supplied by Gil Biochemical (Shanghai) for research applications requiring selective protease detection .

- Arg-Arg-AMC: Widely available for trypsin activity assays in diagnostic kits .

- H-Arg₇-OH: Used in bioconjugation and nanotechnology due to its cell-penetrating properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.